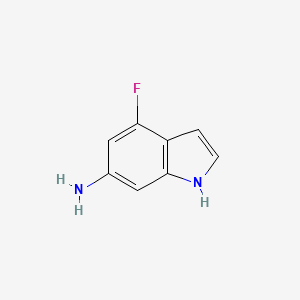

4-Fluoro-1H-indol-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBICGWTJATNNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646108 | |

| Record name | 4-Fluoro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-26-3 | |

| Record name | 4-Fluoro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Fluoro-1H-indol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1H-indol-6-amine, with the CAS number 885518-26-3 , is a fluorinated derivative of the indole scaffold, a core structure in numerous biologically active compounds. The strategic placement of a fluorine atom and an amino group on the indole ring can significantly modulate the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes this compound a valuable building block in medicinal chemistry and drug discovery for the development of novel therapeutics. This technical guide provides a comprehensive overview of its properties, synthesis, and potential biological relevance.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 885518-26-3 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₈H₇FN₂ | --INVALID-LINK-- |

| Molecular Weight | 150.15 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Yellow-Brown Solid | --INVALID-LINK-- |

| Purity | Typically ≥97% | --INVALID-LINK-- |

| Melting Point | Not available | --INVALID-LINK-- |

| Boiling Point | Not available | --INVALID-LINK-- |

| Solubility | No data available | --INVALID-LINK-- |

| PubChem CID | 24728023 | --INVALID-LINK-- |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be conceptually approached through established methods for indole ring formation, such as the Leimgruber-Batcho or Fischer indole syntheses, followed by or incorporating steps for fluorination and amination. A plausible synthetic route is outlined below, based on general principles of indole synthesis.

Conceptual Synthetic Pathway: Modified Leimgruber-Batcho Indole Synthesis

This method is a versatile approach for constructing the indole nucleus from an o-nitrotoluene derivative. The following represents a logical, though not explicitly documented, pathway for the synthesis of this compound.

Figure 1. Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of (E)-1-(2-Fluoro-6-nitrophenyl)-N,N-dimethylethenamine

-

To a solution of 1-fluoro-3-methyl-4-nitrobenzene (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

-

Heat the reaction mixture to reflux (approximately 130-150 °C) and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate.

Step 2: Synthesis of this compound via Reductive Cyclization

-

Dissolve the crude enamine from the previous step in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) until hydrogen uptake ceases.

-

After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the signaling pathways directly associated with this compound. However, the indole scaffold is a well-established pharmacophore present in a wide array of biologically active molecules. The introduction of fluorine and amine substituents can significantly influence the biological profile.

Potential Areas of Biological Investigation:

-

Kinase Inhibition: Many indole derivatives are known to be potent kinase inhibitors. The electronic properties of the fluoro and amino groups could enhance binding to the ATP-binding pocket of various kinases implicated in cancer and inflammatory diseases.

-

Serotonin Receptor Modulation: The indole core is structurally similar to serotonin. Therefore, this compound could potentially interact with serotonin receptors, suggesting its potential as a scaffold for developing agents targeting neurological and psychiatric disorders.

-

Antimicrobial Activity: The indole nucleus is found in various natural and synthetic antimicrobial agents. This compound could be explored for its potential antibacterial or antifungal properties.

Hypothetical Experimental Workflow for Biological Screening

The following diagram outlines a general workflow for the initial biological screening of this compound to identify its potential therapeutic applications.

Figure 2. A general workflow for the initial biological screening of this compound.

Safety and Handling

While a comprehensive safety data sheet (SDS) with all GHS hazard statements is not publicly available, standard laboratory precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is advisable to consult the material safety data sheet provided by the supplier.

Conclusion

This compound is a promising chemical entity for the development of novel bioactive molecules. Its fluorinated and aminated indole structure presents opportunities for fine-tuning pharmacological properties. Although detailed experimental data on its synthesis and biological activity are currently limited in the public domain, the conceptual frameworks provided in this guide offer a solid foundation for researchers to explore its potential in drug discovery and development. Further investigation into its synthesis, characterization, and biological screening is warranted to fully elucidate its therapeutic potential.

Elucidation of the Chemical Structure of 4-Fluoro-1H-indol-6-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the comprehensive process for the chemical structure elucidation of 4-Fluoro-1H-indol-6-amine. Due to the limited availability of specific experimental data for this compound in public databases, this document provides a predictive and methodological framework based on established analytical techniques and data from structurally related molecules. It serves as a roadmap for researchers undertaking the synthesis and characterization of this and similar novel indole derivatives. The guide covers proposed synthesis, detailed protocols for spectroscopic analysis (NMR, MS, IR), predicted data, and visual workflows to support research and development efforts.

Introduction

Indoleamines are a critical class of compounds in medicinal chemistry, forming the scaffold for numerous neurotransmitters (e.g., serotonin) and therapeutic agents. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is a novel derivative with potential applications in drug discovery, particularly in targeting receptors and enzymes that recognize indole-based ligands. This guide details the necessary steps to confirm its chemical identity and structure.

Predicted Chemical Properties

A summary of the predicted physicochemical properties of this compound is presented below. These values are derived from the foundational structures of 4-fluoroindole and 6-aminoindole.

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₈H₇FN₂ | - |

| Molecular Weight | 150.16 g/mol | - |

| Exact Mass | 150.060 Da | - |

| Appearance | Predicted to be a solid at room temperature | General observation of similar compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol | General observation of similar compounds |

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be adapted from established indole synthesis methodologies, such as the Batcho-Leimgruber indole synthesis. This method is advantageous for producing substituted indoles.

Caption: Proposed synthetic route for this compound.

Experimental Protocols for Structure Elucidation

The following sections detail the standard operating procedures for the analytical techniques required to confirm the structure of this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer, operated in positive ion mode.

-

Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

-

Interpretation: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed atomic connectivity and chemical environment of protons, carbons, and fluorine.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire a proton spectrum with a standard pulse sequence.

-

¹³C NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence.

-

¹⁹F NMR: Acquire a fluorine spectrum, typically proton-decoupled.

-

2D NMR (COSY, HSQC, HMBC): Perform these experiments as needed to resolve ambiguities and confirm assignments.

-

-

Data Processing: Process the raw data (FID) with appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: If the sample is a solid, place a small amount directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Interpretation: Identify characteristic absorption bands corresponding to the functional groups (e.g., N-H, C-H, C=C, C-F).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on analysis of its constituent parts and related structures.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~11.0 | br s | - | Indole N-H |

| ~7.2 | t | ~3.0 | H2 |

| ~6.8 | d | ~8.5 | H7 |

| ~6.5 | dd | ~8.5, 2.0 | H5 |

| ~6.3 | t | ~3.0 | H3 |

| ~5.0 | br s | - | -NH₂ |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 (d, J_CF ≈ 240 Hz) | C4 |

| ~145 | C6 |

| ~135 | C7a |

| ~125 | C2 |

| ~120 (d, J_CF ≈ 10 Hz) | C5 |

| ~115 (d, J_CF ≈ 20 Hz) | C3a |

| ~105 | C7 |

| ~100 | C3 |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Sharp | N-H stretch (amine) |

| ~3300 | Broad | N-H stretch (indole) |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1620 | Strong | N-H bend (amine) |

| ~1580, ~1470 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-N stretch |

| ~1100 | Strong | C-F stretch |

Visualized Workflows and Relationships

Caption: Logical workflow for the elucidation of chemical structures.

Caption: Hypothetical signaling pathway for an indoleamine derivative.

Conclusion

The structural elucidation of this compound requires a systematic application of modern analytical techniques. This guide provides the necessary experimental protocols, predicted data, and logical workflows to facilitate its unambiguous characterization. By following this framework, researchers can confidently confirm the identity of this novel compound, paving the way for its further investigation in drug development and chemical biology.

Synthesis Pathways for Novel Fluorinated Indoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into the indole scaffold has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique electronic properties of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, thereby optimizing the overall performance of indole-based therapeutics. This technical guide provides a comprehensive overview of the core synthetic strategies for accessing novel fluorinated indoles, complete with detailed experimental protocols, comparative data, and visual representations of key concepts to aid researchers in this dynamic field.

Strategic Approaches to Indole Fluorination

The synthesis of fluorinated indoles can be broadly categorized into three main strategies: electrophilic fluorination, nucleophilic fluorination, and radical fluorination. Additionally, direct C-H functionalization has emerged as a powerful and atom-economical approach. The choice of method depends on several factors, including the desired regioselectivity, the nature of the substituents on the indole ring, and the availability of starting materials.

Electrophilic Fluorination

Electrophilic fluorination is the most common method for the direct introduction of fluorine onto the electron-rich indole nucleus. The reaction typically proceeds with high regioselectivity at the C3 position, which is the most nucleophilic site. Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor™.

Nucleophilic Fluorination

Nucleophilic fluorination is a valuable strategy for the synthesis of fluorinated indoles, particularly when the starting material is a pre-functionalized indole bearing a suitable leaving group, such as a halogen or a triflate. This method is advantageous for accessing specific isomers that may not be readily available through electrophilic routes.

Radical Fluorination and Trifluoromethylation

Radical fluorination and trifluoromethylation reactions have gained prominence for their ability to functionalize indoles at positions that are not easily accessible through ionic pathways. These methods often employ radical initiators or photoredox catalysis to generate fluorine or trifluoromethyl radicals, which then react with the indole core.

Direct C-H Functionalization

Direct C-H functionalization represents a highly efficient and environmentally friendly approach to indole fluorination, as it avoids the need for pre-functionalization of the substrate. Palladium-catalyzed C-H fluorination has been a particularly active area of research, allowing for the selective introduction of fluorine at various positions on the indole ring, often guided by a directing group.

Data Presentation: A Comparative Analysis of Synthetic Methods

The following tables summarize quantitative data from the literature, providing a comparative overview of the yields for different fluorination methods on various indole substrates.

Table 1: Electrophilic Fluorination of Indoles

| Entry | Substrate | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Methylindole | Selectfluor™ | MeCN/H₂O (1:1) | RT | 71 | [1] |

| 2 | N-Acetyl-L-tryptophan methyl ester | Selectfluor™ | MeCN/H₂O (1:1) | RT | 85 | [1] |

| 3 | N-Benzylindole | NFSI | MeCN | 80 | 85 | [2] |

| 4 | 5-Bromo-N-benzylindole | NFSI | MeCN | 80 | 78 | [2] |

| 5 | 1-Methylindole-2-carbaldehyde | Octafluorocubane | - | - | 70 | [3] |

Table 2: Radical Trifluoromethylation of Indoles

| Entry | Substrate | Reagent/Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Indole | CF₃SO₂Na / TBHP | MeCN | 140 | 72 | [4] |

| 2 | 5-Methoxyindole | CF₃SO₂Na / TBHP | MeCN | 140 | 78 | [4] |

| 3 | 4-Acetylpyridine | CF₃SO₂Na / tBuOOH | CH₂Cl₂/H₂O | RT | 95 | [5] |

| 4 | 2-Methylindole | No reaction | - | - | 0 | [6] |

| 5 | 1H-Indole | Togni's reagent / Ru(bpy)₃(PF₆)₂ | MeCN | RT | 85 | [7] |

Table 3: Palladium-Catalyzed C-H Fluorination

| Entry | Substrate | Fluorine Source | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | N-(2-pyridyl)sulfonyl-indole | AgF | Pd(OAc)₂ | Dioxane | 120 | 78 | [8] |

| 2 | 8-Aminoquinoline amide | Selectfluor | Pd(OAc)₂ | DCE | 150 | 75 | [8] |

| 3 | 2-Arylpyridine | NFSI | Pd(OAc)₂ | MeCN | 100 | 65 | [8] |

| 4 | N-Boc-L-proline derivative | Selectfluor | Pd(OAc)₂ | DCE | 150 | 82 | [8] |

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations described in the literature.

General Procedure for Electrophilic Fluorination of 3-Substituted Indoles with Selectfluor™

To a stirred solution of the 3-substituted indole (0.3 mmol) in a 1:1 mixture of acetonitrile and water (2 mL) at room temperature, Selectfluor™ (3.0 equivalents) is added in one portion. The reaction mixture is stirred overnight. After completion, the mixture is diluted with ethyl acetate (50 mL) and washed successively with water (10 mL), 4% aqueous HCl (10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the corresponding 3-fluorooxindole.[1]

General Procedure for Radical C-2 Trifluoromethylation of Indoles

In a sealed tube, the indole substrate (0.3 mmol), sodium trifluoromethanesulfinate (CF₃SO₂Na, 2.0 equivalents), and tert-butyl hydroperoxide (TBHP, 70% in water, 3.0 equivalents) are combined in acetonitrile (2 mL). The tube is sealed, and the reaction mixture is stirred at 140 °C for 18 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the 2-trifluoromethylindole product.[4]

General Procedure for Palladium-Catalyzed C-H Fluorination of N-Aryl-2-aminopyridine Derivatives

A mixture of the N-aryl-2-aminopyridine substrate (0.2 mmol), Pd(OAc)₂ (10 mol%), and N-fluorobenzenesulfonimide (NFSI, 2.0 equivalents) in a suitable solvent such as acetonitrile or 1,2-dichloroethane (2 mL) is heated in a sealed vial at 100-120 °C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography to give the fluorinated product.

Synthesis of 2-Fluoroindoles from gem-Difluorostyrenes

A mixture of the gem-difluorostyrene (1.0 equiv), a primary arylamine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), RuPhos (10 mol%), and NaOtBu (2.0 equiv) in toluene is heated at 100 °C under an argon atmosphere. After the completion of the Buchwald-Hartwig amination (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature, and a strong base such as potassium tert-butoxide (KOtBu, 3.0 equiv) is added. The mixture is then stirred at room temperature to promote the intramolecular nucleophilic substitution and β-fluorine elimination. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Mandatory Visualizations

Synthetic Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic pathways and logical decision-making processes for the synthesis of fluorinated indoles.

Caption: Decision tree for selecting a synthetic strategy for indole fluorination.

Caption: General experimental workflow for electrophilic fluorination of indoles.

Signaling Pathways

Fluorinated indoles have shown significant promise as modulators of key signaling pathways implicated in various diseases.

Certain indole derivatives act as HIV-1 entry inhibitors by targeting the gp41 transmembrane glycoprotein, which is crucial for the fusion of the viral and host cell membranes. These inhibitors bind to a hydrophobic pocket on gp41, preventing the conformational changes necessary for membrane fusion.[3][9]

Caption: Mechanism of HIV-1 fusion and its inhibition by fluorinated indoles.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Indole derivatives, including some fluorinated analogs, have been shown to inhibit this pathway at multiple nodes, making them attractive candidates for anticancer drug development.[10][11]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by fluorinated indoles.

Conclusion

The synthesis of novel fluorinated indoles is a vibrant and rapidly evolving field with significant implications for drug discovery. This guide has provided an overview of the primary synthetic strategies, supported by comparative data and detailed experimental protocols. The visualization of synthetic workflows and the elucidation of the role of these compounds in key signaling pathways offer a valuable resource for researchers. As our understanding of fluorination chemistry and the biological roles of fluorinated indoles continues to grow, so too will the opportunities to develop next-generation therapeutics for a wide range of diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Development of indole compounds as small molecule fusion inhibitors targeting HIV-1 glycoprotein-41 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]

- 5. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC00519A [pubs.rsc.org]

- 7. research.vu.nl [research.vu.nl]

- 8. researchgate.net [researchgate.net]

- 9. Development of indole compounds as small molecule fusion inhibitors targeting HIV-1 glycoprotein-41 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Fluoro-1H-indol-6-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Fluoro-1H-indol-6-amine. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide presents predicted data based on the analysis of structurally related analogs, including 4-fluoroindole and 6-aminoindole. Detailed experimental protocols for the acquisition of such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known effects of fluoro and amino substituents on the indole scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~11.0 | br s | - | N1-H (indole) |

| ~7.0-7.2 | m | - | H2, H3 |

| ~6.8 | (dd) | J(H,F) ≈ 10, J(H,H) ≈ 8 | H5 |

| ~6.5 | (d) | J(H,H) ≈ 8 | H7 |

| ~4.0 | br s | - | N6-H₂ (amine) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Atom |

| ~155 (d, ¹J(C,F) ≈ 240 Hz) | C4 |

| ~145 | C6 |

| ~138 | C7a |

| ~125 | C2 |

| ~120 (d, ²J(C,F) ≈ 20 Hz) | C5 |

| ~118 | C3a |

| ~102 | C3 |

| ~95 (d, ²J(C,F) ≈ 25 Hz) | C7 |

Solvent: DMSO-d₆

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₇FN₂ |

| Exact Mass | 150.0593 |

| Molecular Weight | 150.15 |

| Predicted [M]+• | m/z 150 |

| Major Fragmentation Pathways | Loss of HCN, loss of NH₂ |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3450 - 3300 | N-H stretch (indole and amine) |

| 3100 - 3000 | Aromatic C-H stretch |

| 1620 - 1580 | N-H bend (amine) |

| 1600 - 1450 | Aromatic C=C stretch |

| 1250 - 1150 | C-N stretch (aromatic amine) |

| 1100 - 1000 | C-F stretch |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 or 500 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. Tune and shim the spectrometer to the DMSO-d₆ lock signal.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-2 seconds, 16-32 scans.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Phase and baseline correct the spectrum. Reference the solvent peak to δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, 1024 or more scans.

-

Process the FID with an appropriate window function.

-

Phase and baseline correct the spectrum. Reference the solvent peak to δ 39.52 ppm.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound sample

-

HPLC-grade methanol or acetonitrile

-

Formic acid (optional, for enhancing ionization)

-

High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap)

Procedure:

-

Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent. A small amount of formic acid (0.1%) can be added to the final solution to promote protonation in positive ion mode.

-

Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the ionization source parameters (e.g., for Electrospray Ionization - ESI): capillary voltage, gas flow rates, and temperature.

-

Data Acquisition: Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system. Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

-

Data Analysis: Determine the m/z of the molecular ion peak ([M]+• or [M+H]⁺). Analyze the fragmentation pattern to identify characteristic losses.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample (solid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Analysis: Process the spectrum by subtracting the background. Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Biological activity of substituted indoleamines

An In-depth Technical Guide to the Biological Activity of Substituted Indoleamines

For: Researchers, Scientists, and Drug Development Professionals

Abstract Indoleamines, characterized by a bicyclic indole nucleus and an ethylamine side chain, represent a privileged scaffold in medicinal chemistry and pharmacology.[1][2] This structural motif mimics endogenous neurotransmitters such as serotonin and melatonin, allowing for interaction with a wide array of biological targets.[3][4] Consequently, substituted indoleamines exhibit a vast range of pharmacological activities, including antiviral, anti-inflammatory, anticancer, and potent psychoactive effects.[1][2][3] This technical guide provides a comprehensive overview of the biological activity of substituted indoleamines, focusing on their structure-activity relationships (SAR), key signaling pathways, and the experimental protocols used for their evaluation. Quantitative data are summarized in structured tables for comparative analysis, and critical workflows and pathways are visualized using diagrams to facilitate understanding.

Introduction to Substituted Indoleamines

The indoleamine core is a fundamental structure in numerous biologically active molecules.[2] It consists of an indole ring system with an aminoethyl group attached at the C-3 position. This framework is the foundation for the neurotransmitter serotonin (5-hydroxytryptamine) and the neurohormone melatonin (N-acetyl-5-methoxytryptamine).[4] By modifying this core through substitutions on the indole ring, the side chain, or the terminal amine, medicinal chemists have developed a multitude of compounds with tailored affinities for various receptors and enzymes. These derivatives are crucial tools for studying physiological processes and serve as lead compounds in drug discovery for neurological disorders, cancer, and infectious diseases.[1][2][3]

Structure-Activity Relationships (SAR)

The biological activity of an indoleamine derivative is profoundly influenced by the nature and position of its substituents. SAR studies are crucial for optimizing ligand potency, selectivity, and pharmacokinetic properties.

Serotonin (5-HT) Receptor Ligands

Substitutions on the indole nucleus and the terminal amine dictate the affinity and functional activity at the 14 known subtypes of serotonin receptors.[5] For instance, hydroxylation at the 5-position (as in serotonin) is critical for high affinity at many 5-HT receptors. Alkylation of the terminal amine, particularly with methyl or ethyl groups, is common in psychedelic tryptamines, which primarily act as agonists at the 5-HT2A receptor.[6] Halogenation, especially bromination at the 5-position, can increase affinity for certain receptor subtypes.[7]

Table 2.1: Binding Affinities (Ki, nM) of Substituted Tryptamines at Human Serotonin Receptors

| Compound | Substitution | 5-HT1A | 5-HT1B/1D | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT6 | 5-HT7 |

|---|---|---|---|---|---|---|---|---|

| Tryptamine | None | 130 | 160 | 2000 | 45 | 2500 | 100 | 30 |

| 5-Bromo-DMT | 5-Br, N,N-di-Me | 49 | 15 | 130 | 1.8 | 330 | 21 | 39 |

| 5-Chloro-DMT | 5-Cl, N,N-di-Me | 30 | 13 | 98 | 1.7 | 250 | 15 | 42 |

| 5-Iodo-DMT | 5-I, N,N-di-Me | 22 | 16 | 61 | 1.3 | 160 | 9 | 50 |

| Geissoschizine Methyl Ether | Complex Indole Alkaloid | 14.8 | >1000 | 127 | 124 | 129 | >1000 | 133 |

Data compiled from multiple sources.[5][7]

Melatonin (MT) Receptor Ligands

For melatoninergic ligands, a 5-methoxy group and an N-acetyl side chain are key for high-affinity binding to MT1 and MT2 receptors.[8] Modifications to the indole ring, or even its replacement with bioisosteres like naphthalene (as in Agomelatine) or indane (as in Ramelteon), can yield potent agonists.[8] Adding a substituent at the C2 position of the indole ring can increase binding affinity by up to tenfold compared to melatonin.[9]

Table 2.2: Binding Affinities (Ki, nM) of Melatonin Analogues

| Compound | Core Structure | MT1 (CHO-hMT1) | MT2 (CHO-hMT2) |

|---|---|---|---|

| Melatonin | Indole | 0.14 | 0.45 |

| Ramelteon | Indane | 0.014 | 0.045 |

| Agomelatine | Naphthalene | 0.1 | 0.12 |

Data compiled from multiple sources.[8][9]

Indoleamine 2,3-Dioxygenase (IDO) Inhibitors

Indoleamines are also potent inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy.[10][11] SAR studies on hydroxyamidine-based indoleamines revealed a strong preference for meta-substitution on a phenyl ring attached to the core. Halogen and small alkyl groups at this position provide the most potent inhibition.[10]

Table 2.3: Inhibitory Activity (IC50, nM) of Phenyl-Substituted Indoleamines against IDO1

| Compound | Substitution | HeLa Cell-Based Assay IC50 |

|---|---|---|

| 5b | o-chloro | 950 |

| 5c | m-chloro | 19 |

| 5d | p-chloro | >1000 |

| 5g | m-bromo | 17 |

Data adapted from a study on IDO inhibitors.[10]

Key Signaling Pathways

Substituted indoleamines exert their effects by modulating intracellular signaling cascades upon binding to their target receptors, which are often G-protein coupled receptors (GPCRs).

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/11-coupled GPCR.[12][13] Agonist binding initiates a cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a variety of downstream cellular responses.[12]

Melatonin MT1/MT2 Receptor Signaling

Melatonin receptors MT1 and MT2 are coupled to inhibitory Gi proteins.[4][13] Upon agonist binding, the activated Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors, influencing physiological processes like circadian rhythm regulation.

Experimental Protocols

The characterization of substituted indoleamines requires a suite of specialized experimental techniques, from chemical synthesis to in vitro and in vivo biological assays.

Chemical Synthesis: Gassman Indole Synthesis

The Gassman indole synthesis is a one-pot method for preparing substituted indoles.[14] It is particularly useful for creating indoles with various substitution patterns.

Methodology:

-

Chloramine Formation: An appropriate aniline is oxidized using tert-butyl hypochlorite (tBuOCl) at low temperatures (e.g., -78 °C) to form an N-chloroaniline intermediate.[14]

-

Sulfonium Salt Formation: A keto-thioether is added to the reaction mixture, which reacts with the N-chloroaniline to generate a sulfonium salt.[14]

-

Ylide Formation and Rearrangement: A base, such as triethylamine, is added. Upon warming, the base deprotonates the sulfonium salt to form an ylide.[14] This ylide rapidly undergoes a[14][15]-sigmatropic rearrangement.

-

Cyclization and Aromatization: The rearranged intermediate undergoes a spontaneous condensation and elimination of the thioether to form the final 3-substituted indole product.[14] The 3-thiomethyl group can often be removed using Raney nickel if desired.[14]

In Vitro Assay: Competitive Radioligand Binding

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[16][17] It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.[15][16]

Methodology:

-

Membrane Preparation: Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer.[15][18] The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.[15][18] Protein concentration is determined using an assay like the BCA assay.[18]

-

Assay Setup: In a 96-well plate, incubate the membrane preparation (containing the receptors), a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound.[17][18]

-

Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[18]

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters.[15] This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity trapped on the filters is counted using a scintillation counter.[15]

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

In Vitro Assay: Calcium Mobilization Functional Assay

This cell-based functional assay measures the ability of a compound to act as an agonist or antagonist at Gq-coupled receptors, such as the 5-HT2A receptor, by detecting changes in intracellular calcium concentration.[12][19]

Methodology:

-

Cell Culture: HEK293 cells (or other suitable cell lines) stably expressing the receptor of interest (e.g., human 5-HT2A) are cultured in appropriate media.[12]

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution. The dye enters the cells and is cleaved to its active form.

-

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). The instrument adds varying concentrations of the test compound to the wells.

-

Fluorescence Measurement: The plate reader measures the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration, indicating receptor activation.[12]

-

Data Analysis: The peak fluorescence response is plotted against the log concentration of the compound. For agonists, a sigmoidal dose-response curve is fitted to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximum effect). For antagonists, the assay is run in the presence of a fixed concentration of an agonist, and the IC₅₀ is determined.

Conclusion

Substituted indoleamines are a cornerstone of modern pharmacology and drug discovery. Their structural similarity to endogenous signaling molecules provides a versatile template for designing potent and selective ligands for a wide range of biological targets, most notably serotonin and melatonin receptors. A thorough understanding of their structure-activity relationships, combined with robust experimental evaluation using the protocols detailed herein, is essential for advancing our knowledge of their physiological roles and for developing novel therapeutics. The continued exploration of this chemical space promises to yield new insights into human biology and new treatments for a host of challenging diseases.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Melatonin - Wikipedia [en.wikipedia.org]

- 5. Serotonin Receptor Binding Characteristics of Geissoschizine Methyl Ether, an Indole Alkaloid in Uncaria Hook - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantum mechanics insights into melatonin and analogs binding to melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and biological evaluation of novel tryptoline derivatives as indoleamine 2,3-dioxygenase (IDO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. innoprot.com [innoprot.com]

- 13. Two indoleamines are secreted from rat pineal gland at night and act on melatonin receptors but are not night hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gassman indole synthesis - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Functional Profile of 4-Fluoro-1H-indol-6-amine: A Technical Overview of Related Fluoroindole Compounds

For Immediate Release

Shanghai, China – December 28, 2025 – In the landscape of contemporary drug discovery and development, fluoroindole scaffolds represent a significant area of interest for medicinal chemists and pharmacologists. This technical guide addresses the current understanding of 4-Fluoro-1H-indol-6-amine by examining the mechanism of action of closely related fluorinated indole derivatives. Due to a lack of specific publicly available research on this compound, this document will focus on the biological activities of analogous compounds, providing valuable insights for researchers, scientists, and drug development professionals.

The following sections detail the biological evaluation of fluorinated 5,6-dihydroxytryptamine (5,6-DHT) derivatives, which, like this compound, are part of the broader class of fluoroindole compounds. The data presented here pertains to these derivatives as a proxy to illuminate potential areas of investigation for this compound.

Quantitative Biological Activity of Fluorinated 5,6-Dihydroxytryptamine Derivatives

The biological effects of fluorinated 5,6-DHTs were assessed to determine their cytotoxic potential and their affinity for the serotonergic uptake system in neuroblastoma (N-2a) cells. The results are summarized in the table below.

| Compound | Cytotoxicity IC50 (µM)[1] | Serotonergic Uptake System Affinity (Fold-increase vs. 5,6-DHT)[1] |

| 5,6-Dihydroxytryptamine (5,6-DHT) | 92 | 1 |

| 4-Fluoro-5,6-DHT (26a) | 117 | 32 |

| 7-Fluoro-5,6-DHT (26b) | Not Reported | 23 |

| 4,7-Difluoro-5,6-DHT (26c) | 125 | 13 |

Table 1: Comparative biological activity of fluorinated 5,6-dihydroxytryptamine derivatives and the parent compound, 5,6-DHT. Cytotoxicity was determined by the inhibition of [3H]thymidine incorporation into DNA of N-2a cells. Affinity for the serotonergic uptake system was measured by the antagonism of [3H]5-HT uptake into N-2a cells.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments conducted on the fluorinated 5,6-dihydroxytryptamine derivatives. These protocols can serve as a template for investigating the biological activity of this compound.

Cytotoxicity Assay: Inhibition of [3H]thymidine Incorporation

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50), a measure of its cytotoxic potential.

-

Cell Culture: Neuroblastoma clone N-2a cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Plating: Cells are seeded into 96-well microtiter plates at a density that allows for logarithmic growth during the experiment and are allowed to attach overnight.

-

Compound Treatment: The test compounds (fluorinated 5,6-DHTs) are dissolved in an appropriate solvent and then diluted to various concentrations in the culture medium. The existing medium is removed from the cells and replaced with the medium containing the test compounds. Control wells receive medium with the solvent alone.

-

Incubation: The plates are incubated for a period that allows for several cell doubling times (e.g., 48 hours).

-

Radiolabeling: A solution of [3H]thymidine is added to each well, and the plates are incubated for an additional period (e.g., 4-6 hours) to allow for the incorporation of the radiolabel into newly synthesized DNA.

-

Harvesting and Scintillation Counting: The cells are harvested onto glass fiber filters using a cell harvester. The filters are then washed to remove unincorporated [3H]thymidine. The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is measured using a liquid scintillation counter.

-

Data Analysis: The counts per minute (CPM) for each concentration of the test compound are compared to the control wells. The IC50 value is calculated by plotting the percentage of inhibition of [3H]thymidine incorporation against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Serotonergic Uptake Assay: Antagonism of [3H]5-HT Uptake

This assay measures the ability of a compound to inhibit the uptake of serotonin (5-HT) into cells, indicating its affinity for the serotonin transporter.

-

Cell Culture and Plating: N-2a cells are cultured and plated in a similar manner to the cytotoxicity assay.

-

Pre-incubation: The cell culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., Krebs-Ringer buffer). The cells are then pre-incubated with various concentrations of the test compounds or a control vehicle for a short period (e.g., 10-15 minutes) at 37°C.

-

[3H]5-HT Addition: A solution containing a fixed concentration of [3H]5-HT (radiolabeled serotonin) is added to each well to initiate the uptake process.

-

Incubation: The plates are incubated for a short duration (e.g., 5-10 minutes) at 37°C to allow for the uptake of [3H]5-HT. Non-specific uptake is determined by running parallel experiments at 4°C.

-

Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]5-HT.

-

Cell Lysis and Scintillation Counting: A lysis buffer is added to each well to release the intracellular contents, including the uptaken [3H]5-HT. The lysate is then transferred to scintillation vials, a scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The specific uptake is calculated by subtracting the non-specific uptake (at 4°C) from the total uptake. The ability of the test compounds to antagonize [3H]5-HT uptake is expressed as the concentration of the compound that inhibits 50% of the specific uptake (IC50). The relative affinity compared to a reference compound (e.g., 5,6-DHT) can then be calculated.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the [3H]thymidine incorporation cytotoxicity assay.

Caption: Workflow for the [3H]5-HT uptake antagonism assay.

Concluding Remarks

References

Physical and chemical properties of 4-Fluoro-1H-indol-6-amine

An In-depth Technical Guide to 4-Fluoro-1H-indol-6-amine

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. The information is intended for researchers, scientists, and drug development professionals utilizing this compound in their work.

Compound Identification

This compound is a fluorinated derivative of an indole, a common scaffold in medicinal chemistry. Its structure consists of a bicyclic indole core with a fluorine atom at position 4 and an amine group at position 6.

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 885518-26-3 | [1] |

| Chemical Formula | C₈H₇FN₂ | [1] |

| PubChem CID | 24728023 | [1] |

| MDL Number | MFCD07357295 | [1] |

Physical and Chemical Properties

Physical Properties

| Property | Value | Notes |

| Molecular Weight | 150.15 g/mol | Calculated from the chemical formula C₈H₇FN₂.[2] |

| Appearance | Expected to be a solid | Based on related indole derivatives like Methyl 6-fluoro-1H-indole-4-carboxylate which is a solid.[3] |

| Solubility | Limited solubility in water, soluble in organic solvents (e.g., DMSO, MeOH) | Aromatic amines and indoles are typically more soluble in organic solvents. For similar compounds, gentle warming or sonication may be required to aid dissolution.[4] |

| pKa | Not experimentally determined | The basicity of the 6-amino group is expected to be lower than that of non-fluorinated anilines due to the electron-withdrawing effect of the fluorine atom. The introduction of fluorine is a known strategy to modulate the pKa of nearby amine groups.[5] |

Chemical Properties

| Property | Value/Description | Reference |

| Stability | Stable under recommended storage conditions. May be sensitive to light and air. | For a similar compound, 4-Fluoro-2-methyl-1H-indol-5-amine, visual signs of degradation can include color change or clumping.[4] |

| Storage | Store at 2-8°C in a tightly sealed container, protected from light and moisture. | These are standard conditions for related aromatic amines to minimize degradation.[4] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | These substances can react with and degrade the amine and indole functional groups.[4] |

Spectral Data

While specific spectra for this compound are not available in the cited literature, the expected characteristics are outlined below based on the analysis of analogous structures.[6][7][8][9]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the indole N-H proton, two protons of the C6-amine group, and four distinct aromatic protons on the indole ring system. Chemical shifts and coupling constants will be influenced by the fluorine and amine substituents. |

| ¹³C NMR | Eight distinct signals for the carbon atoms. The carbon atom bonded to fluorine (C4) will exhibit a large one-bond C-F coupling constant. Smaller two- and three-bond C-F couplings may be observed for adjacent carbons. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ is expected at m/z 151.07, corresponding to the chemical formula C₈H₇FN₂. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of both the indole and the primary amine groups (typically in the 3200-3500 cm⁻¹ region). C-F stretching vibrations are also expected (typically in the 1000-1400 cm⁻¹ region). |

Experimental Protocols

Synthesis Workflow

The synthesis of substituted indoles like this compound can be approached through established methodologies such as the Batcho-Leimgruber indole synthesis.[10] A generalized workflow is presented below.

Caption: Generalized Batcho-Leimgruber synthesis workflow.

Methodology:

-

Enamine Formation: A suitably substituted nitrotoluene is reacted with dimethylformamide dimethyl acetal (DMFDMA) to form an enamine.[10]

-

Reductive Cyclization: The intermediate enamine undergoes reductive cyclization to form the indole ring. The choice of reducing agent during this step is crucial and can selectively yield either a nitro-indole or an amino-indole.[10]

-

Nitro Group Reduction: If a nitro-indole intermediate is formed, a subsequent selective reduction of the nitro group is performed to yield the final this compound product.

Purity and Stability Analysis

A general protocol to assess the purity and stability of this compound can be adapted from methods used for similar compounds.[4]

Methodology:

-

Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Initial Analysis (T=0): Analyze the fresh sample using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Record the peak area and retention time.

-

Stress Conditions:

-

Elevated Temperature: Store a sample at 40°C in the dark.

-

Light Exposure: Store a sample at room temperature exposed to ambient light.

-

Control: Store a sample under the recommended conditions (2-8°C, dark).[4]

-

-

Time-Point Analysis: Re-analyze all samples at set time points (e.g., 1, 2, and 4 weeks).

-

Evaluation: Compare the chromatograms from the stressed samples to the control and T=0 samples. The appearance of new peaks or a decrease in the main peak's area indicates degradation.

Biological Activity and Drug Discovery Context

Indole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-HIV, and antimicrobial properties.[11] The incorporation of fluorine can enhance potency, metabolic stability, and pharmacokinetic properties.[5][12]

Derivatives of fluoro-indoles and related structures have been investigated as potent inhibitors of various kinases, such as Fms-like tyrosine kinase 3 (FLT3), which is a target in acute myeloid leukemia (AML).[13] This suggests that this compound is a valuable scaffold for the development of targeted therapies.

The logical workflow for advancing a scaffold like this compound in a drug discovery program is outlined below.

Caption: A typical preclinical drug discovery workflow.

References

- 1. americanelements.com [americanelements.com]

- 2. chemscene.com [chemscene.com]

- 3. Methyl 6-fluoro-1H-indole-4-carboxylate | 1082040-43-4 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bmse000097 Indole at BMRB [bmrb.io]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. rjpn.org [rjpn.org]

- 12. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1 H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Fluoro-1H-indol-6-amine: A Comprehensive Technical Guide to its Synthesis and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a robust synthetic pathway to 4-Fluoro-1H-indol-6-amine, a fluorinated indole derivative of significant interest in medicinal chemistry. While a specific discovery paper for this compound is not prominent in the literature, its structural motifs are present in numerous biologically active molecules. The fluorinated indole core is a privileged scaffold known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document provides a comprehensive overview of a proposed synthesis, including detailed experimental protocols, characterization data, and a discussion of its potential applications in drug discovery. The synthesis leverages the Leimgruber-Batcho indole synthesis, a versatile and high-yielding method for constructing the indole ring system.

Introduction

Indole derivatives are fundamental building blocks in a vast array of pharmaceuticals and natural products. The introduction of a fluorine atom into the indole scaffold can profoundly influence the molecule's physicochemical and pharmacological properties. Specifically, the 4-fluoro substitution can alter the electronic properties of the indole ring, while an amine group at the 6-position provides a key site for further functionalization, making this compound a valuable intermediate for the synthesis of diverse compound libraries. This guide outlines a practical and efficient multi-step synthesis of this target molecule, starting from the nitration of 3-fluorotoluene.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a three-stage process, as illustrated in the workflow diagram below. The key strategic transformation is the Leimgruber-Batcho indole synthesis to construct the core indole ring system.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each stage of the synthesis, along with expected yields and characterization data.

Stage 1: Synthesis of 2-Fluoro-4-methyl-5-nitroaniline (Starting Material)

The synthesis of the key o-nitrotoluene precursor begins with the nitration of 3-fluorotoluene.

Reaction Scheme:

Caption: Synthesis of the key aniline intermediate.

Experimental Protocol:

-

To a stirred mixture of 3-fluorotoluene (1.0 eq) in concentrated sulfuric acid (5.0 eq), cooled to 0-5 °C, a solution of nitric acid (1.1 eq) in sulfuric acid (2.0 eq) is added dropwise, maintaining the temperature below 10 °C.

-

The reaction mixture is stirred at 0-5 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by pouring it onto crushed ice, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold water until the washings are neutral and then dried under vacuum.

-

Purification by recrystallization from ethanol affords 2-fluoro-4-methyl-5-nitroaniline as a yellow solid.

Quantitative Data:

| Parameter | Value |

| Starting Material | 3-Fluorotoluene |

| Product | 2-Fluoro-4-methyl-5-nitroaniline |

| Appearance | Yellow solid |

| Expected Yield | 65-75% |

| Melting Point | 98-102 °C |

| Molecular Formula | C₇H₇FN₂O₂ |

| Molecular Weight | 170.14 g/mol |

Stage 2: Leimgruber-Batcho Synthesis of 4-Fluoro-6-nitro-1H-indole

This stage involves the formation of an enamine followed by reductive cyclization.

Caption: Workflow for the Leimgruber-Batcho synthesis of the indole intermediate.

Experimental Protocol:

Step 2a: Enamine Formation

-

A solution of 2-fluoro-4-methyl-5-nitroaniline (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF) is heated at reflux for 4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate, which is used in the next step without further purification.

Step 2b: Reductive Cyclization

-

The crude enamine from the previous step is dissolved in ethanol.

-

Palladium on carbon (10 mol %) is added to the solution.

-

The mixture is hydrogenated under a hydrogen atmosphere (balloon pressure) at room temperature for 6-8 hours.

-

The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 4-fluoro-6-nitro-1H-indole as a solid.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Fluoro-4-methyl-5-nitroaniline |

| Product | 4-Fluoro-6-nitro-1H-indole |

| Appearance | Yellow to brown solid |

| Expected Yield | 70-80% (over two steps) |

| Molecular Formula | C₈H₅FN₂O₂ |

| Molecular Weight | 180.14 g/mol |

Stage 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine.

Reaction Scheme:

Caption: Final reduction to yield the target compound.

Experimental Protocol:

-

To a solution of 4-fluoro-6-nitro-1H-indole (1.0 eq) in ethanol, tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) is added.

-

The reaction mixture is heated at reflux for 2-3 hours.

-

After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

-

The mixture is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound as a solid.

Quantitative Data:

| Parameter | Value |

| Starting Material | 4-Fluoro-6-nitro-1H-indole |

| Product | This compound |

| Appearance | Off-white to pale brown solid |

| Expected Yield | 85-95% |

| Molecular Formula | C₈H₇FN₂ |

| Molecular Weight | 150.16 g/mol |

Characterization Data (Predicted)

As no specific literature with characterization data was found, the following are predicted spectral data based on the structure.

4-Fluoro-6-nitro-1H-indole:

-

¹H NMR (400 MHz, DMSO-d₆) δ: 11.60 (s, 1H), 8.15 (s, 1H), 7.80 (d, J = 8.0 Hz, 1H), 7.50 (t, J = 2.5 Hz, 1H), 6.80 (dd, J = 3.0, 2.0 Hz, 1H).

-

¹³C NMR (101 MHz, DMSO-d₆) δ: 158.0 (d, J = 240.0 Hz), 145.0, 138.0, 126.0, 122.0 (d, J = 10.0 Hz), 115.0, 108.0 (d, J = 25.0 Hz), 102.0.

-

MS (ESI): m/z 181.0 [M+H]⁺.

This compound:

-

¹H NMR (400 MHz, DMSO-d₆) δ: 10.80 (s, 1H), 7.10 (t, J = 2.5 Hz, 1H), 6.80 (s, 1H), 6.50 (d, J = 8.0 Hz, 1H), 6.30 (dd, J = 3.0, 2.0 Hz, 1H), 5.00 (s, 2H).

-

¹³C NMR (101 MHz, DMSO-d₆) δ: 155.0 (d, J = 235.0 Hz), 148.0, 135.0, 125.0, 118.0 (d, J = 12.0 Hz), 105.0, 100.0 (d, J = 28.0 Hz), 98.0.

-

MS (ESI): m/z 151.1 [M+H]⁺.

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents.

Caption: Potential applications of this compound in drug discovery.

-

Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors. The 6-amino group provides a handle for the introduction of various side chains to target the ATP-binding site of kinases.

-

Serotonin Receptor Modulators: Indoleamines are structurally related to serotonin. This compound could serve as a starting point for the synthesis of ligands for various serotonin receptor subtypes, with potential applications in treating neurological disorders.

-

Antimicrobial Agents: The indole scaffold is present in many natural and synthetic antimicrobial compounds. The fluoro and amino substituents can be tuned to optimize activity against various pathogens.

-

Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, this compound is an ideal fragment for screening against various biological targets.

Conclusion

This technical guide provides a detailed and practical synthetic route to this compound. The presented methodology, centered around the Leimgruber-Batcho indole synthesis, offers a reliable and efficient means of producing this valuable research chemical. The unique combination of a fluorinated indole core and a versatile amino group at the 6-position positions this compound as a highly promising building block for the discovery and development of novel therapeutic agents across multiple disease areas. Further exploration of the biological activities of derivatives of this compound is warranted.

A Technical Guide to Fluorinated Indole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic incorporation of fluorine atoms into the indole ring has emerged as a powerful strategy in drug design. Fluorination can significantly enhance a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to target proteins.[2][3] This technical guide provides a comprehensive overview of recent advancements in the field of fluorinated indole derivatives, focusing on their synthesis, diverse biological activities, and therapeutic applications.

Synthesis of Fluorinated Indole Derivatives

The synthesis of fluorinated indoles can be broadly categorized into two approaches: direct fluorination of a pre-formed indole ring or the construction of the indole ring from fluorinated precursors.

1. Direct Fluorination:

Direct C-H fluorination of indoles is a challenging yet highly desirable transformation. Various electrophilic fluorinating reagents have been employed for this purpose, including Selectfluor, N-fluorobenzenesulfonimide (NFSI), and silver(II) fluoride (AgF2).[4][5] The regioselectivity of the fluorination is highly dependent on the substrate and the reaction conditions. For instance, anodic fluorination of N-acetyl-3-substituted indoles can yield trans-2,3-difluoro-2,3-dihydroindoles.[6]

2. Synthesis from Fluorinated Precursors:

A more common approach involves the construction of the indole ring using fluorinated building blocks. Classic indole syntheses, such as the Fischer, Bischler, and Madelung reactions, can be adapted using fluorinated anilines or other suitable precursors.[1][7] For example, 5- or 6-fluoro-2-arylindoles can be prepared via the Fischer indole synthesis.[7]

Experimental Protocol: Fischer Indole Synthesis of 5-Fluoro-2-phenylindole

This protocol is a representative example of constructing a fluorinated indole from a fluorinated precursor.

Materials:

-

4-Fluoroaniline

-

Acetophenone

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 4-fluoroaniline (1 eq) and acetophenone (1.1 eq) in ethanol is refluxed for 4 hours to form the corresponding phenylhydrazone.

-

The solvent is removed under reduced pressure.

-

The crude phenylhydrazone is added to polyphosphoric acid at 100°C with stirring.

-

The reaction mixture is heated at 140°C for 30 minutes.

-

The mixture is cooled to room temperature and then poured into ice-cold water.

-

The resulting precipitate is collected by filtration and washed with water.

-

The solid is neutralized with a saturated sodium bicarbonate solution.

-

The product is extracted with ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford 5-fluoro-2-phenylindole.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Biological Activities of Fluorinated Indole Derivatives

Fluorinated indole derivatives exhibit a wide spectrum of biological activities, making them promising candidates for the development of new therapeutic agents.

Antiviral Activity

Fluorinated indoles have shown significant potential as antiviral agents, particularly against HIV and Hepatitis C Virus (HCV).

-

Anti-HIV Activity: Several fluorinated indole-carboxamide derivatives have demonstrated potent inhibition of HIV-1 replication in human T-lymphocyte cells, with EC₅₀ values in the nanomolar and even picomolar range.[2] For instance, certain 7-substituted carboxamides of 4-fluoroindole exhibit exceptional antiviral activity.[2][8] These compounds often act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2][9]

-

Anti-HCV Activity: Tetracyclic indole derivatives with fluorine substitutions have been identified as noteworthy inhibitors of multiple HCV genotypes.[10] Specifically, a fluoro group at the C-1 or C-12 position of the tetracyclic indole core can confer potent anti-HCV activity.[10]

Anticancer Activity

The indole nucleus is a key pharmacophore in many anticancer drugs, and fluorination can further enhance their efficacy.[11][12]

-

Kinase Inhibition: Sunitinib, a fluorinated indole derivative, is an FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1][13] Other fluorinated indole derivatives have shown potent inhibitory activity against various kinases, including EGFR, CDK-2, and LSD1.[14]

-

Tubulin Polymerization Inhibition: Certain chalcone-indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12]

Central Nervous System (CNS) Activity

The introduction of fluorine can improve the ability of indole derivatives to cross the blood-brain barrier (BBB), making them attractive candidates for CNS-active drugs.[15][16]

-

Serotonin Receptor Ligands: Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and related compounds has led to the development of selective human 5-HT₁D receptor ligands with improved pharmacokinetic profiles.[17] The incorporation of fluorine can reduce the pKa of these compounds, which beneficially influences their oral absorption.[17] Fluorinated tryptamine derivatives have also been synthesized and evaluated for their CNS activity.[7]

Quantitative Data Summary

The following tables summarize the biological activity of selected fluorinated indole derivatives.

Table 1: Anti-HIV Activity of Fluorinated Indole Derivatives

| Compound Class | Target | Assay Cell Line | Activity (EC₅₀/ED₅₀/IC₅₀) | Reference |

| Indole-carboxamides (19a-e) | HIV-1 WT | CEM | 2.0–4.6 nM | [2] |

| Benzenesulfonyl Indole-carboxamides (20h) | HIV-1 WT | MT-4, C8166 | 0.5 nM, 0.8 nM | [2][8] |

| 7-Carboxamide-4-fluoroindoles (22) | HIV-1 | Primary cell-based | 0.14 nM | [2][8] |

| 7-Heteroaryl-carboxamide-4-fluoroindoles (23l, 23n) | HIV-1 | Primary cell-based | 0.02 nM, 0.0058 nM | [2][8] |

| Tetrazole-based 4-fluoroindoles (24d) | HIV-JRFL | Single-cycle infectivity | 20 nM | [2] |

Table 2: Anticancer Activity of Fluorinated Indole Derivatives

| Compound Class | Target | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Sunitinib | RTKs | Various | Varies | [1][13] |

| Fluoro-substituted indole-chalcone (53) | Colorectal Cancer | HCT-116 | Low nanomolar | [14] |

| Pyrazolyl-s-triazine indole (16) | EGFR | A549 (Lung) | 2.66 µM | [14] |

| Indole derivative (43) | LSD1 | A549 (Lung) | 0.74 µM | [14] |

| 3-amino-1H-7-azaindole (25) | Proliferation | HeLa, HepG2, MCF-7 | 3.7, 8.0, 19.9 µmol/L | [12] |

Table 3: Other Biological Activities

| Compound Class | Target | Activity (IC₅₀) | Reference |

| 7-Fluoroindazole derivatives | Spleen tyrosine kinase (Syk) | 10–50 nM | [2] |

| 7-Fluoroindazole derivatives | TNFα production | ~65 nM | [2] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for understanding the mechanism of action and development of fluorinated indole derivatives.

References

- 1. daneshyari.com [daneshyari.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 9. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]